![molecular formula C10H13NO2 B1485481 2-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165502-53-2](/img/structure/B1485481.png)

2-{[trans-2-Hydroxycyclobutyl]amino}phenol

Overview

Description

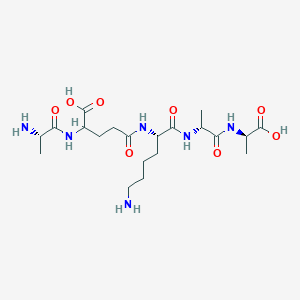

“2-{[trans-2-Hydroxycyclobutyl]amino}phenol” is a compound that contains a phenol moiety, which is a benzene ring substituted with a hydroxyl group . It also contains an aminobenzene moiety, making it an amphoteric molecule . It is a useful reagent for the synthesis of dyes and heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds, such as 2-aminophenol, involves reducing the corresponding nitrophenol by hydrogen in the presence of various catalysts . The nitrophenols can also be reduced with iron .

Molecular Structure Analysis

The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups . This results in a relatively high melting point compared to other compounds with a similar molecular mass .

Chemical Reactions Analysis

Phenols, like the one in this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

Phenolic compounds like this one are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Scientific Research Applications

Saluretic and Diuretic Effects

2-{[trans-2-Hydroxycyclobutyl]amino}phenol and its analogues have been studied for their potential saluretic and diuretic effects. Research has identified certain analogues with significant activity in this area, indicating potential therapeutic applications in conditions requiring diuresis or saluresis (Deana et al., 1983).

Spin Crossover Coordination Compounds

This compound has been utilized in the synthesis of iron(II) complexes exhibiting spin-crossover behavior. Such complexes have distinct cooperative behaviors, influenced by supramolecular contacts, which are significant in the field of molecular electronics and materials science (Wannarit et al., 2013).

Studies in Methane Monooxygenase Hydroxylation

This compound-related compounds have been used as probes in understanding the hydroxylation of hydrocarbons by methane monooxygenase. This research contributes to a deeper understanding of the enzymatic mechanisms of hydrocarbon processing (Liu et al., 1993).

Nucleoside Protection in Oligodeoxyribonucleotide Synthesis

Derivatives of this compound have been explored for their role in protecting the exocyclic amino group of nucleosides, which is crucial for the efficient synthesis of oligodeoxyribonucleotides. This has implications for DNA research and biotechnological applications (Mishra & Misra, 1986).

Cytochrome P450-Catalyzed Hydroxylation Studies

Its analogues have been employed in studying the cytochrome P450-catalyzed hydroxylation of hydrocarbons. Understanding this process is critical in pharmacology and biochemistry, particularly in drug metabolism (Atkinson et al., 1994).

Synthesis of Phosphino Amino Acids

This compound has been used in the synthesis of novel water-soluble linear and heterocyclic phosphino amino acids, contributing to advancements in organic and medicinal chemistry (Karasik et al., 2001).

Anti-Inflammatory Activity of Derivatives

Its derivatives have been synthesized and tested for anti-inflammatory activity, indicating potential applications in the treatment of inflammation-related disorders (Depreux & Marcincal-Lefebvre, 1985).

Catalytic Oxotransfer Activities

The aminoalcohol phenol derivatives of this compound have been used to catalyze important reactions in organic synthesis, demonstrating its versatility in chemical catalysis (Hossain et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

2-aminophenol has been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

Aminophenols, in general, are known to be amphoteric molecules and reducing agents .

Biochemical Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

Schiff bases synthesized from 2-aminophenol have shown potent antioxidant activity and good potential against certain bacteria .

Action Environment

The activity of phenolic compounds can be influenced by various factors, including the nature of the plant, the environment in which the plant is grown, and the presence of other compounds .

properties

IUPAC Name |

2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-4-2-1-3-7(9)11-8-5-6-10(8)13/h1-4,8,10-13H,5-6H2/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYLOLTZUBYJKJ-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)

![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)

![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)

![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)

![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)